8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a cyclopentylamino group, a methyl group, and a phenylpropyl group attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the cyclopentylamino, methyl, and phenylpropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include other purine derivatives with different substituents, such as:
- 8-(cyclohexylamino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- 8-(cyclopentylamino)-3-ethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione These compounds may exhibit different chemical and biological properties, highlighting the importance of the specific structure of this compound in its applications.
Properties
IUPAC Name |
8-(cyclopentylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-24-17-16(18(26)23-20(24)27)25(13-7-10-14-8-3-2-4-9-14)19(22-17)21-15-11-5-6-12-15/h2-4,8-9,15H,5-7,10-13H2,1H3,(H,21,22)(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHFEYOABNRYGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCC3)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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